molecular formula C12H7ClF3N3S B2645821 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318239-36-0

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2645821
CAS RN: 318239-36-0
M. Wt: 317.71
InChI Key: ODWZADFXMANGRX-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 318239-36-0 . It has a molecular weight of 317.72 and its IUPAC name is 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7ClF3N3S/c1-19-11(20-9-5-3-2-4-8(9)13)7(6-17)10(18-19)12(14,15)16/h2-5H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I searched.

Scientific Research Applications

Corrosion Inhibition Performance

Pyrazole derivatives, including compounds structurally related to the specified chemical, have been studied for their corrosion inhibition capabilities. For instance, derivatives like 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown significant inhibition efficiency for mild steel corrosion in HCl solutions, demonstrating their potential as corrosion inhibitors. The inhibition efficiency is related to the concentration of the inhibitor and decreases with an increase in temperature. The adsorption of these inhibitors on the mild steel surface follows Langmuir adsorption isotherm models, highlighting their effectiveness in protecting metallic surfaces against corrosion (Yadav et al., 2016).

Anticancer Applications

Research has also explored the synthesis of dihydropyrano[2,3-c]pyrazole derivatives through ionic liquid-catalyzed green protocols, which serve as potential anticancer scaffolds. Such derivatives exhibit promising anticancer activity against several human cancer cell lines, including melanoma, breast cancer, leukemia, and cervical cancer cells. The synthesis approach offers advantages like excellent yields, short reaction times, and mild conditions, making these derivatives significant for pharmacological evaluations. Molecular docking studies further support their potential as lead molecules for anticancer drug development (Nimbalkar et al., 2017).

Synthesis of Heterocyclic Compounds

The compound is related to research involving the unexpected formation of novel heterocyclic systems through reactions with phosphorus sulfide. For example, reactions involving similar pyrazolecarbonitrile derivatives have led to the creation of new heterocyclic structures, demonstrating the compound's utility in the synthesis of complex organic molecules. These findings are crucial for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Dotsenko et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3S/c1-19-11(20-9-5-3-2-4-8(9)13)7(6-17)10(18-19)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWZADFXMANGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

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